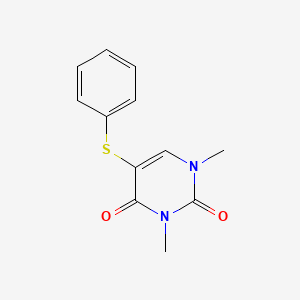
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a phenylsulfanyl group attached to the pyrimidine ring, which is further substituted with two methyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One efficient method involves the treatment of 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . This process involves a domino sequence of Michael addition, cyclization, and aerial oxidation.
Another method utilizes CuI nanoparticles as a highly efficient catalyst for the cyclocondensation reaction of 6-aminouracils, aromatic aldehydes, and urea in aqueous media at room temperature . This green and efficient protocol provides high yields and allows for the recycling of the catalyst without significant loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles and efficient catalytic systems, such as CuI nanoparticles, suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the phenylsulfanyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted phenyl or pyrimidine compounds.
Scientific Research Applications
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological pathways and lead to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the phenylsulfanyl group, resulting in different chemical properties and applications.
Pyrido[2,3-d]pyrimidin-5-one: Contains a fused pyrimidine ring system, offering distinct biological activities.
Pyrimidino[4,5-d][1,3]oxazine:
Uniqueness
1,3-Dimethyl-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the phenylsulfanyl group, which imparts specific electronic and steric properties
Properties
CAS No. |
55832-80-9 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-13-8-10(11(15)14(2)12(13)16)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
QDKYQMNIHDAFAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















